Mandipropamid
Mandipropamid
2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide is a monocarboxylic acid amide resulting from the condensation of the carboxy group of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine. It is a monocarboxylic acid amide, a terminal acetylenic compound, an aromatic ether and a member of monochlorobenzenes.
Brand Name:
Vulcanchem
CAS No.:
374726-62-2
VCID:
VC0155232
InChI:
InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26)
SMILES:
COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C
Molecular Formula:
C23H22ClNO4
Molecular Weight:
411.9 g/mol
Mandipropamid
CAS No.: 374726-62-2
Reference Standards
VCID: VC0155232
Molecular Formula: C23H22ClNO4
Molecular Weight: 411.9 g/mol
CAS No. | 374726-62-2 |
---|---|
Product Name | Mandipropamid |
Molecular Formula | C23H22ClNO4 |
Molecular Weight | 411.9 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-N-[2-(3-methoxy-4-prop-2-ynoxyphenyl)ethyl]-2-prop-2-ynoxyacetamide |
Standard InChI | InChI=1S/C23H22ClNO4/c1-4-14-28-20-11-6-17(16-21(20)27-3)12-13-25-23(26)22(29-15-5-2)18-7-9-19(24)10-8-18/h1-2,6-11,16,22H,12-15H2,3H3,(H,25,26) |
Standard InChIKey | KWLVWJPJKJMCSH-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C |
Canonical SMILES | COC1=C(C=CC(=C1)CCNC(=O)C(C2=CC=C(C=C2)Cl)OCC#C)OCC#C |
Colorform | Light beige powde |
Density | 1.24 at 22 °C |
Melting Point | 96.4-97.3 °C |
Description | 2-(4-chlorophenyl)-N-{2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethyl}-2-(prop-2-yn-1-yloxy)acetamide is a monocarboxylic acid amide resulting from the condensation of the carboxy group of p-chloromandelic acid propargyl ether with the amino group of 2-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]ethylamine. It is a monocarboxylic acid amide, a terminal acetylenic compound, an aromatic ether and a member of monochlorobenzenes. |
Solubility | Solubilities (g/L, 25 °C): n-hexane 0.042, n-octanol 4.8, toluene 29, methanol 66, ethyl acetate 120, acetone 300, dichloromethane 400 In water, 4.2 mg/L at 25 °C |
Synonyms | 4-Chloro-N-[2-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]ethyl]-α-(2-propyn-1-yloxy)-benzeneacetamide; 4-Chloro-N-[2-[3-methoxy-4-(2-propynyloxy)phenyl]ethyl]-α-(2-propynyloxy)-benzeneacetamide; (±)-Chlorophenyl)-N-[2-[3-methoxy-4-(prop-2-ynyloxy)phenyl]e |
Vapor Pressure | 9.4X10-4 mPa (25-50 °C) /SRC: 7.1X10-9 mm Hg/ |
PubChem Compound | 11292824 |
Last Modified | Nov 11 2021 |
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